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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B1399140

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SNAP 94847 hydrochloride, a potent

and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with other

relevant compounds. It is designed to assist researchers in selecting the most appropriate

reference compound for their MCHR1-related studies by presenting key performance data,

detailed experimental protocols, and visual aids for understanding associated biological

pathways and workflows.

Introduction to MCHR1 and SNAP 94847
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating

energy homeostasis, feeding behavior, and mood.[1][2] Its effects are mediated through G

protein-coupled receptors (GPCRs), primarily MCHR1 in rodents.[3][4] As a result, MCHR1 has

become a significant target for the development of therapeutics for obesity and psychiatric

disorders like anxiety and depression.[1][4][5]

SNAP 94847 hydrochloride is a well-characterized, high-affinity MCHR1 antagonist.[6] It is

noted for its high selectivity and oral activity, making it a valuable tool for both in vitro and in
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vivo research.[6] This guide will compare its pharmacological profile to other MCHR1

antagonists.

Comparative Pharmacological Data
The selection of a reference compound hinges on its potency, selectivity, and functional activity.

The following table summarizes these key parameters for SNAP 94847 and other notable

MCHR1 antagonists.

Compound Target(s) Ki (nM) IC50 (nM) Selectivity Species

SNAP 94847 MCHR1 2.2 -

>80-fold over

α1A, >500-

fold over D2

receptors[6]

Human,

Mouse,

Rat[6]

TC-MCH 7c MCHR1
3.4 (human),

3.0 (mouse)
5.6

Selective,

brain-

penetrable

Human,

Mouse

MCH-1

antagonist 1

MCHR1,

CYP3A4
2.6

10,000

(CYP3A4)

Potent

MCHR1

antagonist,

inhibits

CYP3A4

-

BMS-819881
MCHR1,

CYP3A4
7

13,000

(CYP3A4)

Selective for

MCHR1 over

CYP3A4

Rat

AZD1979 MCHR1 - ~12
MCHR1

antagonist
-

ATC0065 MCHR1 - 15.7

Selective for

MCHR1 over

MCHR2

Human

MCHR1

antagonist 2

MCHR1,

hERG
-

65 (MCHR1),

4.0 (hERG)

Also inhibits

hERG

channel

-
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Data compiled from various sources.[4] Ki and IC50 values represent the concentration

required to inhibit 50% of binding or function, respectively. Lower values indicate higher

potency.

Key Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of MCHR1

antagonists. Below are methodologies for two fundamental assays.

MCHR1 Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for MCHR1 by measuring its

ability to displace a radiolabeled ligand.

Materials:

HEK293 cells stably expressing human MCHR1

Cell membrane preparation

Radioligand: [³H]SNAP 7941[7] or Europium-labeled MCH (Eu-MCH)[8]

Test compound (e.g., SNAP 94847)

Non-specific binding control (e.g., 1 µM unlabeled SNAP 7941[7] or 0.5 µM unlabeled

MCH[8])

Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA[8]

96-well plates

Scintillation counter or time-resolved fluorescence reader

Procedure:

Preparation: Prepare serial dilutions of the test compound.

Reaction Setup: In a 96-well plate, add the cell membrane preparation (e.g., 5 µ g/well ), the

radioligand, and either the test compound, buffer (for total binding), or non-specific control.
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Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to

reach equilibrium.[8]

Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound

from free radioligand.

Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound

radioligand.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value of the test compound from a concentration-response

curve and then calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in

intracellular calcium, a key downstream signaling event of MCHR1 activation via the Gq

pathway.[9][10][11]

Materials:

HEK293 or CHO cells stably expressing MCHR1

MCH (agonist)

Test compound (e.g., SNAP 94847)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay Buffer (e.g., HBSS with 20 mM HEPES)

96- or 384-well black, clear-bottom plates

Fluorescence plate reader (e.g., FLIPR)

Procedure:
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Cell Plating: Seed the MCHR1-expressing cells into the assay plates and culture overnight.

Dye Loading: Incubate the cells with the calcium-sensitive dye for 1 hour at 37°C.

Compound Addition: Add the test compound (antagonist) at various concentrations to the

wells and incubate for a specified period (e.g., 30 minutes).

Agonist Stimulation: Add a fixed concentration of MCH (typically EC80) to all wells to

stimulate the receptor.

Signal Detection: Immediately measure the fluorescence intensity over time using a

fluorescence plate reader. The increase in fluorescence corresponds to the rise in

intracellular calcium.

Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the MCH-

induced calcium response against the antagonist concentration.

Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.

MCHR1 Signaling Pathway
The binding of MCH to MCHR1 can activate multiple G-protein signaling cascades, primarily

through Gi and Gq proteins.[3][4][9] Activation of Gi inhibits adenylyl cyclase, leading to

decreased cAMP levels, while Gq activation stimulates phospholipase C (PLC), resulting in

increased intracellular calcium.[3][9] SNAP 94847 acts by blocking the initial binding of MCH to

the receptor.
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Caption: MCHR1 signaling cascade and the inhibitory action of SNAP 94847.

Experimental Workflow for MCHR1 Antagonist
Characterization
The process of characterizing a novel MCHR1 antagonist involves a series of sequential

assays to determine its potency, selectivity, and functional effects.
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Click to download full resolution via product page

Caption: A typical workflow for identifying and validating MCHR1 antagonists.

Decision-Making for Reference Compound Selection
The choice of a reference compound is a critical decision based on a logical evaluation of its

properties.
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Caption: Logical process for selecting an appropriate MCHR1 reference compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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